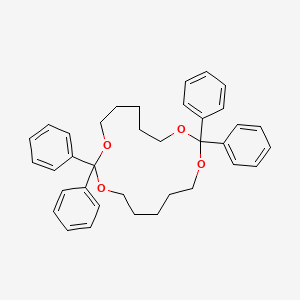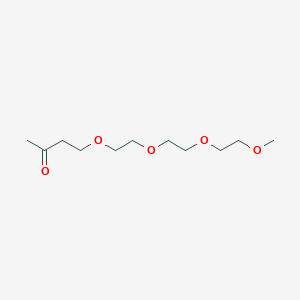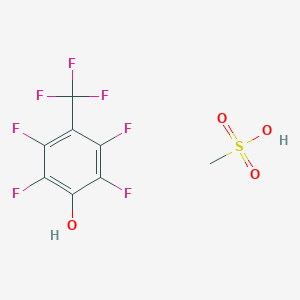
2,2,4-Trichlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trichlorononane is an organic compound classified as a chlorinated alkane It is characterized by the presence of three chlorine atoms attached to a nine-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichlorononane typically involves the chlorination of nonane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trichlorononane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of nonane or partially dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alkylated or functionalized nonane derivatives.
Oxidation: Production of nonanol, nonanal, or nonanoic acid.
Reduction: Generation of nonane or partially dechlorinated nonane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trichlorononane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated alkanes.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trichlorononane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trichloropentane
- 2,2,4-Trichlorohexane
- 2,2,4-Trichloroheptane
Uniqueness
2,2,4-Trichlorononane is unique due to its longer carbon chain compared to similar compounds. This results in different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of three chlorine atoms at specific positions also imparts distinct reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90279-03-1 |
|---|---|
Molekularformel |
C9H17Cl3 |
Molekulargewicht |
231.6 g/mol |
IUPAC-Name |
2,2,4-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-3-4-5-6-8(10)7-9(2,11)12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
COHVODVVSABCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(C)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
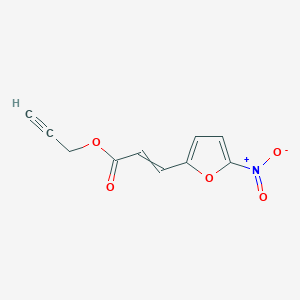

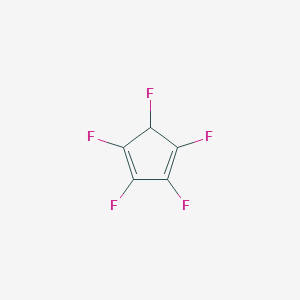
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
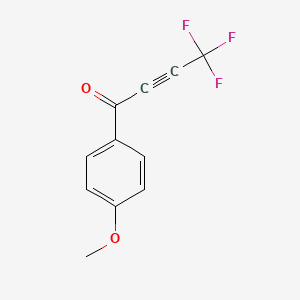
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
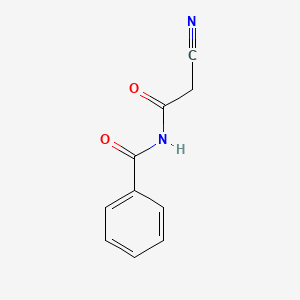
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
